3-methoxy-1H-indazole-4-carbonitrile
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Overview
Description
3-methoxy-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a methoxy group and a carbonitrile group in the structure of this compound makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanophenylhydrazine with methoxy-substituted benzaldehydes under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-hydroxy-1H-indazole-4-carbonitrile or 3-carbonyl-1H-indazole-4-carbonitrile.
Reduction: Formation of 3-methoxy-1H-indazole-4-amine or 3-methoxy-1H-indazole-4-aldehyde.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-1H-indazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-4-carbonitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3-methyl-1H-indazole-4-carbonitrile: Contains a methyl group instead of a methoxy group, leading to different chemical properties.
3-hydroxy-1H-indazole-4-carbonitrile: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
Uniqueness
The presence of the methoxy group in 3-methoxy-1H-indazole-4-carbonitrile makes it unique compared to other indazole derivatives. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7N3O |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-methoxy-1H-indazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-9-8-6(5-10)3-2-4-7(8)11-12-9/h2-4H,1H3,(H,11,12) |
InChI Key |
ZAGBQTLUFOZJLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=CC=CC(=C21)C#N |
Origin of Product |
United States |
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